Gabexate mesylate (GM) is a synthetic protease inhibitor. [] It acts as a nonantigenic serine protease inhibitor, targeting both plasmatic and pancreatic serine proteases. [] GM is primarily recognized for its inhibitory action on various enzymes, including trypsin, thrombin, plasmin, kallikrein, and components of the complement system. [] This broad inhibitory profile makes it a valuable tool in scientific research to investigate the roles of these proteases in various biological processes and disease models.
Several synthetic routes have been developed for Gabexate mesylate. One method involves the condensation of 6-aminohexanoic acid hydrochloride with aminonitrile to yield an intermediate, which is then reacted with ethyl hydroxybenzoate in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). [] This improved synthesis overcomes the limitations of traditional methods that relied on expensive raw materials, resulting in a higher yield of 43.1% with a purity of 99.2%. []
Another synthetic approach utilizes caprolactam as the starting material. [] Caprolactam is hydrolyzed to 6-aminohexanoic acid, which subsequently undergoes reaction with S-methylisothioureasulfate to produce 6-guanidinyl hexanoic acid. [] This intermediate is then subjected to esterification and a two-step acidification process, culminating in the synthesis of Gabexate mesylate with an overall yield of 65%. [] This method stands out due to the utilization of readily available and cost-effective raw materials, mild reaction conditions, and operational simplicity, making it well-suited for industrial-scale production.
An alternative method involves a condensation reaction between 6-aminohexanoic acid and S-methylisothiourea sulfate to generate 6-guanidohexanoic acid. [] Subsequently, this compound is reacted with 4,4'-[sulfinylbis(oxy)]bisbenzoic acid diethyl ester, followed by mesylate salt formation. [] This synthesis pathway leads to Gabexate mesylate with an overall yield of approximately 63%. []
Gabexate mesylate primarily participates in chemical reactions as an inhibitor of various enzymes. It competitively inhibits both constitutive and inducible nitric oxide synthase (cNOS and iNOS, respectively). [] The reaction mechanisms often involve reversible binding to the active site of these enzymes, preventing substrate binding and subsequent catalytic activity.
Disseminated Intravascular Coagulation (DIC): Gabexate mesylate is investigated as a potential treatment for DIC, particularly in cases related to gastrointestinal surgery. [] Studies have shown promising results in improving DIC score without significantly increasing bleeding risks. [] Further research is needed to confirm its efficacy and establish optimal treatment strategies.
Glomerular Permeability: Research suggests that GM effectively blocks the increased glomerular albumin permeability induced by serum from patients with focal segmental glomerulosclerosis (FSGS). [] This finding implicates a serine protease in the pathogenesis of FSGS and highlights the potential of GM as a therapeutic tool for modulating glomerular permeability.
Cancer Research: Gabexate mesylate's anti-protease activity extends to its potential role in cancer research. Studies have shown a correlation between mast cells positive for tryptase and angiogenesis in pancreatic cancer, suggesting the possibility of utilizing tryptase inhibitors like GM as antiangiogenic agents in pancreatic cancer therapy. []
Neutrophil Function: GM has been found to enhance intracellular chemiluminescence, indicative of increased free radical production, while simultaneously suppressing the extracellular release of oxygen metabolites in human neutrophils. [, ] This dual effect suggests a complex interaction with neutrophil function that warrants further investigation.
Copper Amine Oxidase Inhibition: Research has shown that GM can competitively inhibit Lens culinaris L. copper amine oxidase. [] This finding suggests potential for developing selective inhibitors of mammalian copper amine oxidase, which could have therapeutic implications.
While not the focus of this report, some studies do mention potential risks associated with Gabexate mesylate. Anaphylactic reactions have been reported, albeit rare. [] Careful monitoring for adverse effects is always recommended when using GM in research.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: